![molecular formula C10H15NO3 B6352600 Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate CAS No. 100132-38-5](/img/structure/B6352600.png)

Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

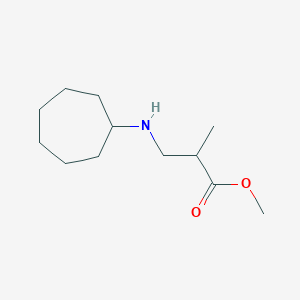

“Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate” is a complex organic compound. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also seems to have an amine group and a methyl ester group attached to a propionate backbone .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing amides and esters containing furan rings . These methods involve microwave-assisted conditions and use 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of compounds related to Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate often involves innovative methods to incorporate furan moieties into complex molecules. For instance, researchers have developed methods for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions, showcasing the efficiency and versatility of furan derivatives in organic synthesis (Janczewski, Zieliński, & Kolesińska, 2021). Similarly, the study on the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles highlights the reactivity of furan-containing compounds, leading to the formation of complex molecules with potential biological activity (Mironov, Bagryanskaya, & Shults, 2016).

Biological Activity

Some studies have explored the biological activities of furan derivatives. For example, research into cell-penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases identified compounds containing furan moieties as potent inhibitors, suggesting their utility in the development of therapeutic agents (Westaway et al., 2016). Another study on the synthesis and biological activity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives revealed significant cytotoxicity against cancer cell lines, highlighting the potential of furan derivatives in anticancer research (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

作用機序

Target of Action

The primary targets of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate are currently unknown

Mode of Action

It’s suggested that the compound might undergo a protonation of the ester carbonyl, followed by a 1,3 shift of the double bond, which affords a carbenium ion next to the furan ring .

Result of Action

Some studies suggest that related compounds may have cytotoxic effects toward lung carcinoma , but it’s unclear if this compound has similar effects.

Action Environment

The action, efficacy, and stability of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate can be influenced by various environmental factors . These can include pH, temperature, presence of other molecules, and the specific cellular environment.

特性

IUPAC Name |

methyl 3-(furan-2-ylmethylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSDLDSGTVGIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CO1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)

![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)

![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)

![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352571.png)

![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)

![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)